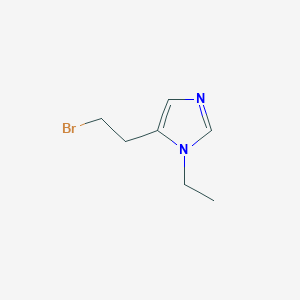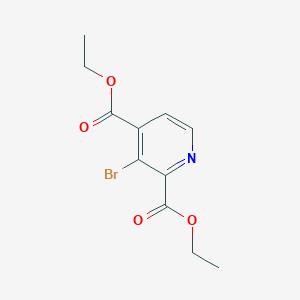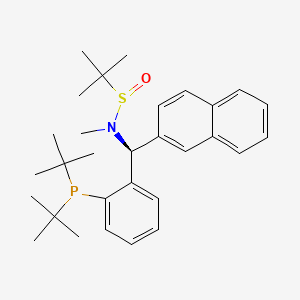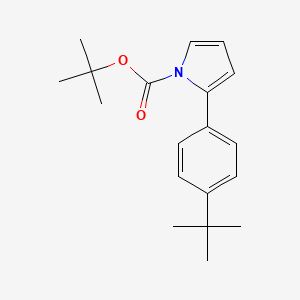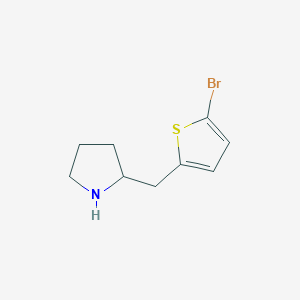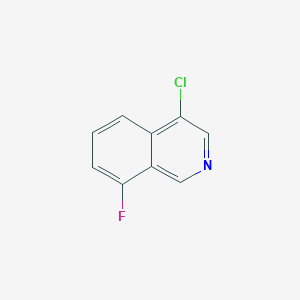
4-Chloro-8-fluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring structure, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct fluorination of 4-chloroisoquinoline using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of this compound-1-oxide.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Generation of various substituted isoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-8-fluoroisoquinoline has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structural features make it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 4-Chloro-8-fluoroisoquinoline exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Chloro-8-fluoroisoquinoline is compared with other similar halogenated isoquinolines, such as 4-chloro-5,8-difluoroisoquinoline and 4-chloro-7-fluoroisoquinoline These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their chemical reactivity and biological activities
List of Similar Compounds
4-Chloro-5,8-difluoroisoquinoline
4-Chloro-7-fluoroisoquinoline
4-Bromo-8-fluoroisoquinoline
4-Iodo-8-fluoroisoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H5ClFN |
|---|---|
Poids moléculaire |
181.59 g/mol |
Nom IUPAC |
4-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H |
Clé InChI |
MTSQEXIOVBCMEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2C(=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



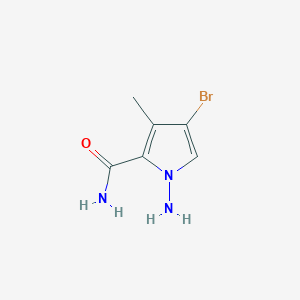
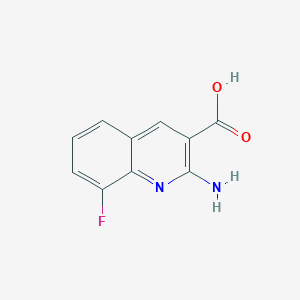

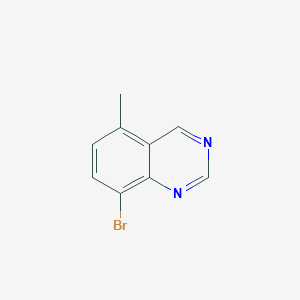
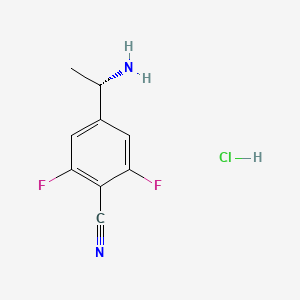
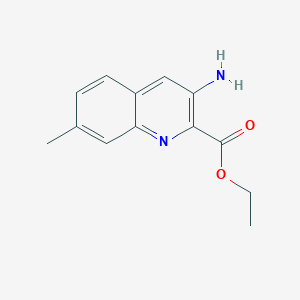
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
